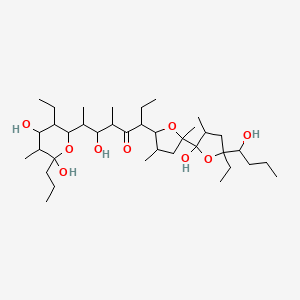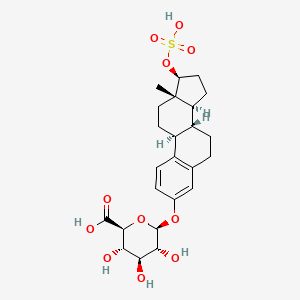
17beta-Estradiol-3-(beta-D-glucuronide) 17-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Estradiol-3-(beta-D-glucuronide) 17-sulfate is a steroid glucosiduronic acid.
Scientific Research Applications
Metabolic Pathways and Enzymatic Interactions
- Liver Metabolism: In studies involving human liver tissues, 17beta-Estradiol is primarily metabolized into estrone-3-sulfate and 17beta-estradiol-3-sulfate, with sulfurylation being the favored conjugation mechanism over glucuronidation (Hobkirk, Mellor, & Nilsen, 1975).
- Renal Tissue Synthesis: Human renal tissue can synthesize estrogen sulfates, including estradiol-17-glucuronide, estrone sulfate, and estradiol-3-sulfate. This was the first report of in vitro synthesis of estrogen sulfates by adult renal tissue (Mellor & Hobkirk, 1975).
- Binding to Proteins: The binding of estradiol-17beta sulfates to human serum albumin (HSA) and in plasma has been studied, revealing multiple binding sites with varying association constants (Rosenthal, Ludwig, Pietrzak, & Sandberg, 1975).
Environmental Impact and Degradation
- Estrogen Degradation in Water Systems: A study demonstrated the enzymatic degradation of estrogens, including 17beta-estradiol 3-(beta-D-glucuronide), in sewage treatment systems, highlighting the potential environmental impact and remediation strategies (Tanaka et al., 2009).
- Presence in Wastewater: Analysis of wastewater in Japan identified the presence of various estrogen conjugates, including beta-estradiol 17-(beta-D)-glucuronide, indicating environmental exposure and potential ecological effects (Komori, Tanaka, Okayasu, Yasojima, & Sato, 2004).
Pharmacokinetics and Pharmacodynamics
- Cholestasis Induction: Estradiol-17 beta-D-glucuronide has been studied for its role in inducing cholestasis, a liver condition, providing insights into the pathogenesis of intrahepatic cholestasis of pregnancy (Meyers, Slikker, Pascoe, & Vore, 1980).
properties
Product Name |
17beta-Estradiol-3-(beta-D-glucuronide) 17-sulfate |
|---|---|
Molecular Formula |
C24H32O11S |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-17-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O11S/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 |
InChI Key |
XZXBPAODZJETKT-QXYWQCSFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



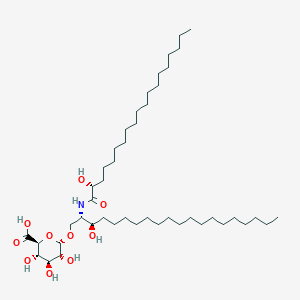
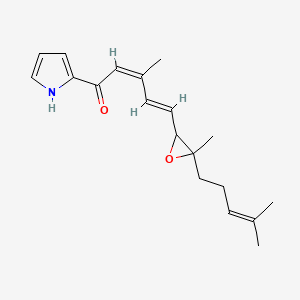
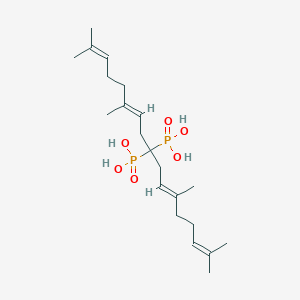
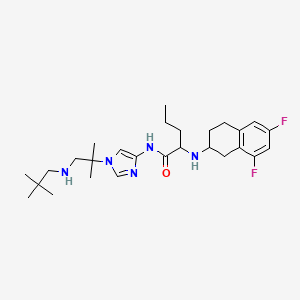
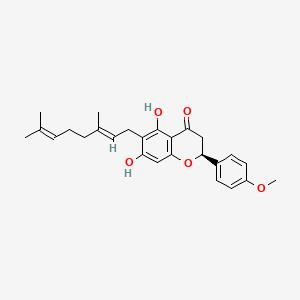
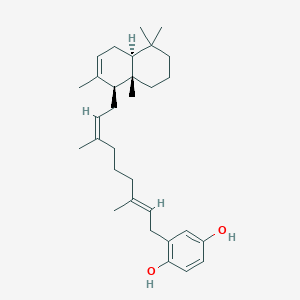
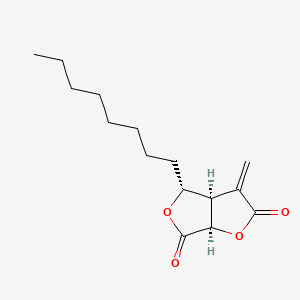
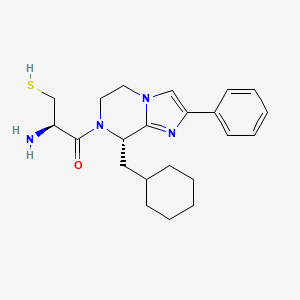
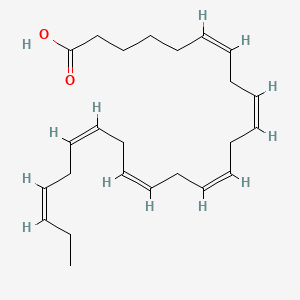
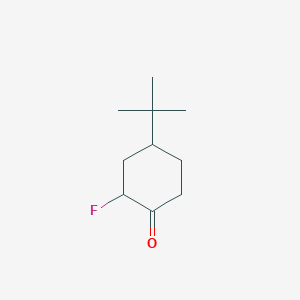
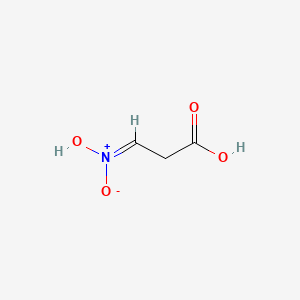
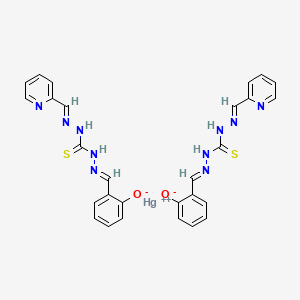
![(1R,2R)-5,5-Dichloro-N-(1-cyanocyclopropyl)-2-[4-[4-(methylsulfonyl)phenyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B1251714.png)
